![molecular formula C27H23N5O4 B11033709 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11033709.png)
2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyridine ring through further cyclization.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyrazolo[3,4-b]pyridine core with 4-nitrophenyl acetic acid or its derivatives under conditions such as the use of acyl chlorides and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrazolopyridine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be explored for similar activities, given its structural features.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes or receptors makes it a promising candidate for the development of new therapeutics.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, compounds of this class can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate their activity.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the nitro group in 2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide makes it unique compared to its analogs. This group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent candidate for various applications.
Properties
Molecular Formula |
C27H23N5O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxo-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-17-7-9-18(10-8-17)25-23-15-19(16-24(33)28-20-11-13-22(14-12-20)32(35)36)27(34)29-26(23)31(30-25)21-5-3-2-4-6-21/h2-14,19H,15-16H2,1H3,(H,28,33)(H,29,34) |
InChI Key |
RKSTTZBWVFGUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2CC(C(=O)N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 7'-ethoxy-6'-[(3-fluorophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033631.png)
![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
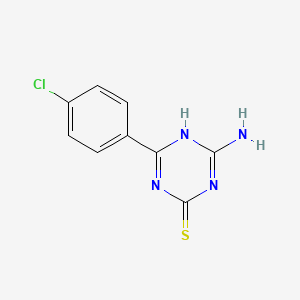

![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
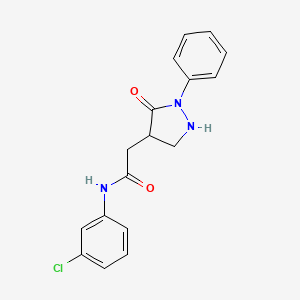
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

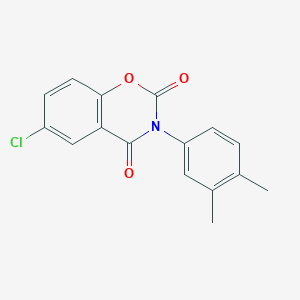
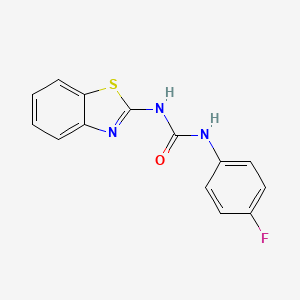
![methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033695.png)
![dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine](/img/structure/B11033696.png)
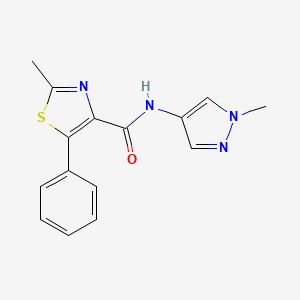
![(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11033719.png)
